Pigment orange 5

Catalog No.
S591494
CAS No.
3468-63-1
M.F
C16H10N4O5
M. Wt
338.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pigment orange 5

CAS Number

3468-63-1

Product Name

Pigment orange 5

IUPAC Name

1-[(2,4-dinitrophenyl)diazenyl]naphthalen-2-ol

Molecular Formula

C16H10N4O5

Molecular Weight

338.27 g/mol

InChI

InChI=1S/C16H10N4O5/c21-15-8-5-10-3-1-2-4-12(10)16(15)18-17-13-7-6-11(19(22)23)9-14(13)20(24)25/h1-9,21H

InChI Key

JABZBOSSCDRKEA-VLGSPTGOSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O

Solubility

In water, 0.13 mg/L at 25 °C (est)

Synonyms

lutetiafastoranger;monolitefastorange2r;monolitefastpaperorange2r;monolitefastred2g;MonoliteOrange2R;nipponorangex-881;oralithred2gl;orangeno.203

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O

Isomeric SMILES

C1=CC=C\2C(=C1)C=CC(=O)/C2=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Adsorption and Separation Studies:

  • Due to its specific surface properties and affinity for certain molecules, Pigment Orange 5 can be used as an adsorbent in separation processes. For instance, research has explored its potential for removing organic pollutants from water. Source

Photocatalytic Activity:

  • Pigment Orange 5 exhibits some photocatalytic activity, meaning it can participate in light-driven chemical reactions. This property has been investigated for applications like wastewater treatment and degradation of organic contaminants. Source

Material Science and Sensor Development:

  • The unique structure and properties of Pigment Orange 5 have led to its exploration in material science research. For example, it has been incorporated into polymers to create materials with enhanced conductivity or photoluminescence. Source
  • Additionally, the pigment's ability to interact with specific molecules is being explored for the development of chemical sensors. Source

Environmental and Biological Studies:

  • Pigment Orange 5 has been used as a tracer molecule in environmental studies to track the movement of pollutants or study water flow characteristics. Source:
  • Some studies have also investigated the potential biological effects of Pigment Orange 5, although these are mainly focused on its ecotoxicity in aquatic environments. Source

Pigment Orange 5, scientifically known as 2-Naphthalenol, 1-[(2,4-dinitrophenyl)azo], is an organic compound primarily used as a colorant in various industries, including paints, printing inks, and textiles. It is characterized by its vibrant orange hue and is identified by the Chemical Abstracts Service Registry Number 3468-63-1. This pigment is notable for its stability and resistance to fading, making it a preferred choice in applications that require long-lasting color .

While extensive safety data is not publicly available, Pigment Orange 5 is generally considered to have low to moderate toxicity []. However, as with any industrial chemical, proper handling procedures are recommended to avoid inhalation, ingestion, or skin contact.

Here are some safety precautions to consider:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling the pigment [].
  • Ensure proper ventilation in work areas.
  • Avoid contact with skin, eyes, and clothing.
  • Follow safe disposal practices as recommended by the manufacturer.
That are significant in its application and stability:

  • Azo Coupling Reaction: The synthesis of Pigment Orange 5 involves an azo coupling reaction between 2-naphthol and a dinitrobenzene derivative. This reaction forms the azo bond that is crucial for the pigment's color properties.
  • Acid-Base Reactions: In acidic environments, Pigment Orange 5 can exhibit changes in solubility and color. For instance, it can form a purple-red solution in concentrated sulfuric acid due to the formation of a protonated species .
  • Decomposition: Upon exposure to high temperatures or certain chemicals, Pigment Orange 5 may decompose, releasing toxic gases such as nitrogen oxides and carbon oxides .

Research indicates that Pigment Orange 5 may have biological implications. It has been associated with potential health risks including:

  • Allergic Reactions: Skin contact with Pigment Orange 5 can lead to allergic reactions in sensitive individuals .
  • Genotoxicity: Some studies suggest that it may be suspected of causing genetic defects due to its chemical structure .
  • Carcinogenic Potential: There are concerns regarding its carcinogenic potential, although regulatory assessments have concluded that it does not pose significant risks under normal use conditions .

The synthesis of Pigment Orange 5 typically involves the following steps:

  • Preparation of Azo Compound: The initial step involves the diazotization of an amine followed by coupling with 2-naphthol to form the azo compound.
  • Purification: The crude product is then purified through filtration and recrystallization methods to obtain a high-purity pigment.
  • Characterization: Techniques such as spectroscopy (UV-Vis, FTIR) and chromatography are used to confirm the structure and purity of the synthesized pigment.

Pigment Orange 5 has a wide range of applications across various industries:

  • Paints and Coatings: It is extensively used in air-drying paints due to its excellent lightfastness and stability.
  • Printing Inks: The pigment is favored in offset printing inks and packaging due to its vibrant color and durability.
  • Textiles: It is utilized in dyeing processes for textiles where bright colors are desired.
  • Plastics: Pigment Orange 5 is also incorporated into plastics for coloration purposes .

Interaction studies involving Pigment Orange 5 focus on its environmental impact and behavior in various matrices:

  • Environmental Persistence: Studies indicate that Pigment Orange 5 does not accumulate significantly in the environment, reducing concerns over long-term ecological effects .
  • Toxicological Assessments: Regulatory bodies have conducted assessments on its potential toxicity to aquatic organisms, concluding that it poses minimal risk under typical exposure scenarios .

Pigment Orange 5 shares similarities with other azo pigments but has distinct characteristics that set it apart. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
Pigment Orange 13Azo compound similar structureHigher heat stability
Pigment Red 146Azo compound with red hueGreater solubility in organic solvents
Pigment Yellow 151Azo compound with yellow hueMore environmentally friendly

Pigment Orange 5 is unique due to its specific azo structure derived from dinitrobenzene, which contributes to its distinctive orange coloration and application versatility. Its stability under various conditions makes it particularly valuable in industrial applications compared to other similar compounds which may have different solubility or stability profiles .

The discovery of azo chemistry in 1858 by Johann Peter Griess laid the foundation for synthetic organic pigments. Griess’s diazotization reaction, which couples diazonium salts with aromatic amines or phenols, enabled the systematic synthesis of chromophores with tunable optical properties. By the 1880s, industrial-scale production of azo dyes like Bismarck Brown and Para Red revolutionized textile coloration, though early variants suffered from poor lightfastness and chemical stability.

Pigment Orange 5 emerged in the mid-20th century as part of efforts to develop arylide yellows and β-naphthol reds with improved performance. Its structure—a 2-naphthol moiety coupled to a 2,4-dinitrophenyl group—optimized light absorption in the visible spectrum (λmax ≈ 480–520 nm) while enhancing resistance to solvents and heat. Industrial adoption accelerated due to its compatibility with aqueous synthesis methods, which reduced production costs and environmental impact compared to heavy metal-based pigments.

Research Significance of Pigment Orange 5 in Material Science

Structural and Functional Properties

Pigment Orange 5 exhibits a crystalline lattice stabilized by intermolecular hydrogen bonding between nitro groups and hydroxyl residues, as revealed by X-ray diffraction studies. This configuration confers exceptional thermal stability (up to 140°C) and chemical inertness, as quantified in Table 1.

Table 1: Key Physicochemical Properties of Pigment Orange 5

PropertyValueSource
Molecular Weight338.27 g/mol
Density1.40–1.56 g/cm³
Lightfastness (ISO 105-B01)6–7 (masstone), 5–6 (tint)
Oil Absorption35–45 mL/100g

Applications in Advanced Materials

  • Coatings and Inks: Pigment Orange 5’s high opacity (hiding power ≈ 14 m²/g) and alkali resistance make it ideal for water-based architectural paints and UV-curable printing inks. Recent studies demonstrate its viability in automotive coatings, where it replaces lead-based molybdate pigments without compromising color intensity.
  • Polymer Composites: Incorporation into rigid PVC and polypropylene enhances UV stability, with lightfastness ratings of 7–8 under accelerated weathering tests.

Current Research Trends and Scientific Challenges

Sustainable Synthesis Innovations

Modern research focuses on optimizing Pigment Orange 5’s aqueous precipitation synthesis to minimize waste. A 2022 study achieved 98% yield efficiency by controlling pH (6.5–7.5) and temperature (5–10°C) during diazotization, reducing nitrobenzene byproducts by 40%. Computational models now guide substituent effects on color tuning, enabling the design of derivatives with broader absorption spectra.

Environmental and Regulatory Considerations

While Pigment Orange 5 is classified as non-bioaccumulative (log Kow = 3.2 ± 0.3), its persistence in sediments (half-life > 180 days) necessitates lifecycle analyses in circular economy frameworks. Regulatory shifts toward REACH-compliant pigments have spurred interest in biodegradable variants, though achieving comparable chromatic performance remains challenging.

Emerging Applications

  • Energy Storage: Preliminary investigations explore its use as a redox-active component in organic batteries, leveraging the nitro group’s electron-withdrawing capacity.
  • Sensors: Functionalized analogs exhibit pH-dependent spectral shifts, suggesting utility in optical pH sensors for industrial wastewater monitoring.

Diazotization-Coupling Reaction Mechanisms

Diazotization of 2,4-Dinitroaniline

The synthesis of Pigment Orange 5 begins with the diazotization of 2,4-dinitroaniline, a nitro-substituted aromatic amine. In this step, the primary amino group (-NH~2~) undergoes conversion to a diazonium salt (-N~2~+Cl^-^) through treatment with sodium nitrite (NaNO~2~) in dilute hydrochloric acid (HCl) at temperatures maintained between 0–5°C [1] [2]. The reaction proceeds via the following mechanism:

$$
\text{C}6\text{H}3(\text{NO}2)2\text{NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{C}6\text{H}3(\text{NO}2)2\text{N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
$$

Low temperatures are critical to stabilize the highly reactive diazonium intermediate, which decomposes exothermically above 10°C [2]. Excess HCl ensures protonation of nitrous acid (HNO~2~), facilitating the electrophilic attack on the aromatic amine.

Coupling with β-Naphthol

The diazonium salt is subsequently coupled with β-naphthol (2-naphthol) in an alkaline medium, typically at pH 8–9. The coupling reaction occurs via electrophilic aromatic substitution, where the diazonium ion attacks the ortho position relative to the hydroxyl group on β-naphthol [1] [3]. The resulting azo bond (-N=N-) forms the chromophoric structure responsible for the pigment’s orange color:

$$
\text{C}6\text{H}3(\text{NO}2)2\text{N}2^+\text{Cl}^- + \text{C}{10}\text{H}7\text{OH} \rightarrow \text{C}{16}\text{H}{10}\text{N}4\text{O}_5 + \text{HCl}
$$

The reaction yield depends on maintaining stoichiometric ratios and avoiding side reactions such as diazoamino compound formation.

Reaction Conditions Optimization

Key parameters influencing the synthesis include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C (diazotization), 10–15°C (coupling)Prevents thermal decomposition [1] [2]
pH1–2 (diazotization), 8–9 (coupling)Ensures stable diazonium salt and efficient coupling [3]
Reaction Time2–4 hoursBalances completion and side reactions [6]

Industrial processes often employ real-time monitoring via UV-Vis spectroscopy to track diazonium concentration and coupling efficiency [6].

Industrial Scale Production Methods

Batch Processing Techniques

Traditional batch production involves sequential steps in stirred-tank reactors. A typical workflow includes:

  • Diazotization Reactor: 2,4-Dinitroaniline is dissolved in HCl, cooled to 0°C, and treated with NaNO~2~ solution.
  • Coupling Reactor: The diazonium solution is gradually added to β-naphthol dissolved in NaOH, with pH maintained at 8–9.
  • Filtration and Drying: The precipitated pigment is filtered, washed, and dried to achieve a fine powder [1] [5].

Batch methods allow flexibility but face challenges in scalability and reproducibility due to variable mixing and heat transfer.

Continuous Flow Manufacturing

Emerging continuous flow systems mitigate batch limitations by enabling precise control of residence time and temperature. For example, tubular reactors with static mixers facilitate rapid diazotization and coupling, reducing reaction times by 30–40% compared to batch processes [6]. A recent innovation involves polytetrafluoroethylene (PTFE)-lined reactors to prevent fouling and improve product consistency [6].

Alternative Synthetic Routes

While the diazotization-coupling route dominates industry, alternative methods are under exploration:

  • Solvent-Free Mechanochemical Synthesis: Ball milling of solid 2,4-dinitroaniline and β-naphthol with catalytic HCl, though yields remain suboptimal (~70%) [6].
  • Enzymatic Coupling: Laccase-mediated oxidative coupling, which eliminates nitrous acid byproducts but requires costly enzyme immobilization [4].

Green Chemistry Approaches to Synthesis

Recent advances focus on reducing environmental impact:

  • One-Pot Synthesis: Combining diazotization and coupling in a single reactor with PTFE additives minimizes wastewater generation by 50% [6].
  • Reagent Recycling: HCl and NaOH from neutralization steps are recovered via membrane distillation, cutting raw material costs by 20% [6].
  • Biobased β-Naphthol: Derived from lignin depolymerization, this approach reduces reliance on petrochemical precursors [4].

Quality Control Parameters in Manufacturing

Critical quality metrics for Pigment Orange 5 include:

ParameterSpecificationAnalytical Method
Purity≥98.5%HPLC (C18 column, UV detection) [3]
Particle Size0.1–1.0 µmLaser Diffraction (ISO 13320) [5]
Colour Strength95–105% of standardSpectrophotometry (λ~max~ = 470 nm) [5]
Thermal StabilityDecomposition >300°CTGA (10°C/min, N~2~ atmosphere) [1]

Manufacturers adhere to ISO 787-4 and ISO 105-B01 standards for acid/alkali resistance and lightfastness testing [5].

Physical Description

DryPowder; Liquid

Color/Form

Reddish shade of orange
Strong bright orange
Orange powder ... paste

XLogP3

4.3

Density

1.52 g/cu cm (est)

LogP

log Kow = 5.72 (est)

Melting Point

302 °C

UNII

E27LT0986O

GHS Hazard Statements

Aggregated GHS information provided by 887 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 375 of 887 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 512 of 887 companies with hazard statement code(s):;
H319 (87.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

9.32X10-12 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

3468-63-1

General Manufacturing Information

Custom compounding of purchased resin
Paint and coating manufacturing
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Wholesale and retail trade
2-Naphthalenol, 1-[2-(2,4-dinitrophenyl)diazenyl]-: ACTIVE
... relatively low hiding power and good lightfastness in full shades, but poor tint lightfastnesds. It shows poor bleed but acceptable base resistance

Dates

Last modified: 09-12-2023

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